molecular formula C14H10O3 B1308852 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde CAS No. 6575-75-3

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde

Cat. No.: B1308852
CAS No.: 6575-75-3
M. Wt: 226.23 g/mol
InChI Key: WUJBMWMNRLSJID-CMDGGOBGSA-N
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Description

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde: is an organic compound characterized by a furan ring substituted with a phenylpropenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde typically involves the condensation of furfural with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The general reaction conditions include:

    Reactants: Furfural and acetophenone

    Catalyst: Base (e.g., sodium hydroxide or potassium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: 5-(3-Oxo-3-phenyl-1-propenyl)-2-furancarboxylic acid

    Reduction: 5-(3-Hydroxy-3-phenyl-1-propenyl)-2-furaldehyde

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde and carbonyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxo-3-phenyl-1-propenyl)benzoic acid
  • 3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one
  • 5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile

Uniqueness

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.

Properties

IUPAC Name

5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-10H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJBMWMNRLSJID-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420736
Record name 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-75-3
Record name 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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